molecular formula C11H7ClN2OS B2519291 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile CAS No. 339018-30-3

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile

Cat. No. B2519291
CAS RN: 339018-30-3
M. Wt: 250.7
InChI Key: DXWMIWQOLXLUMR-UHFFFAOYSA-N
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Description

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile (CMT) is an organic compound with a unique chemical structure that has been studied for its potential applications in scientific research. CMT is a synthetic compound that has been studied for its potential to be used in a variety of laboratory experiments. CMT has been studied for its potential to be used as a reagent, a catalyst, and a fluorescent probe. The unique chemical structure of CMT makes it particularly attractive for use in scientific research.

Scientific Research Applications

Reactivity and Derivative Synthesis

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile and its analogs exhibit reactivity under certain conditions, leading to the formation of various derivatives. For instance, under the influence of hydrogen peroxide and hydrochloric acid in acetonitrile, 4-substituted benzo-2,1,3-thiadiazoles form derivatives such as 5-chloro-4,7-dioxobenzo-2,1,3-thiadiazole (Belen'kaya et al., 1988). Additionally, reactions of Herz salts with malononitrile produce various by-products, including 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, highlighting the chemical versatility of such compounds (Koutentis & Rees, 2002).

Synthesis of Antimicrobial Agents

Antimicrobial Applications

Some derivatives of this compound have been studied for their antimicrobial properties. Novel derivatives have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, indicating their potential as effective antimicrobial agents (Liaras et al., 2011). Similarly, certain 2-thiazolylimino-5-arylidene-4-thiazolidinones have been synthesized and exhibited considerable antimicrobial activity, particularly against Gram-positive microorganisms and Haemophilus influenzae (Vicini et al., 2006).

Molecular Docking and Quantum Chemical Calculations

Computational Chemistry

Molecular docking and quantum chemical calculations have been employed to investigate the properties of these compounds. For instance, a study on 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol used DFT calculations and molecular docking to predict its biological effects, providing insights into its molecular structure and potential applications (Viji et al., 2020).

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been identified as inhibitors of certain cellular pathways .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-8(5-13)2-4-9/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWMIWQOLXLUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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